

Chemical structure and properties of Lucidenic Acid C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lucidenic Acid C*

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Lucidenic Acid C: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activities of **Lucidenic Acid C**, a tetracyclic triterpenoid of significant interest.

Lucidenic Acid C is a natural compound isolated from the fungus *Ganoderma lucidum*, a mushroom with a long history of use in traditional medicine.^{[1][2]} As a member of the lucidenic acid family, it possesses a C27 lanostane skeleton and is distinguished by specific hydroxyl and keto group substitutions.^[3] This guide summarizes the current scientific understanding of **Lucidenic Acid C**, with a focus on its chemical characteristics, known biological effects, and the experimental methodologies used in its study.

Chemical Structure and Properties

Lucidenic Acid C is a tetracyclic triterpenoid with a complex stereochemistry.^[3] Its structural elucidation has been accomplished through various spectroscopic methods.^{[4][5]}

Chemical Identifiers

Identifier	Value
IUPAC Name	(4R)-4- [(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12- trihydroxy-4,4,10,13,14-pentamethyl-11,15- dioxo-2,3,5,6,7,12,16,17-octahydro-1H- cyclopenta[a]phenanthren-17-yl]pentanoic acid
Molecular Formula	C ₂₇ H ₄₀ O ₇
CAS Number	95311-96-9

Physicochemical Properties

Property	Value
Molecular Weight	476.6 g/mol
Melting Point	199-200 °C
Optical Rotation	[α] ²⁴ _D +140° (c, 0.2 in MeOH)
Solubility	Triterpenoids like Lucidenic Acid C generally exhibit low aqueous solubility but are soluble in organic solvents such as ethanol, methanol, and acetonitrile. ^{[6][7]} Specific quantitative solubility data for Lucidenic Acid C in a range of solvents is not readily available in the literature.

Note: The melting point and optical rotation data are from a single source and may vary depending on the purity and crystalline form of the compound.

Biological Activities and Signaling Pathways

Lucidenic Acid C has demonstrated a range of biological activities, with its anti-cancer and anti-invasive properties being the most studied.

Anti-Cancer and Anti-Invasive Effects

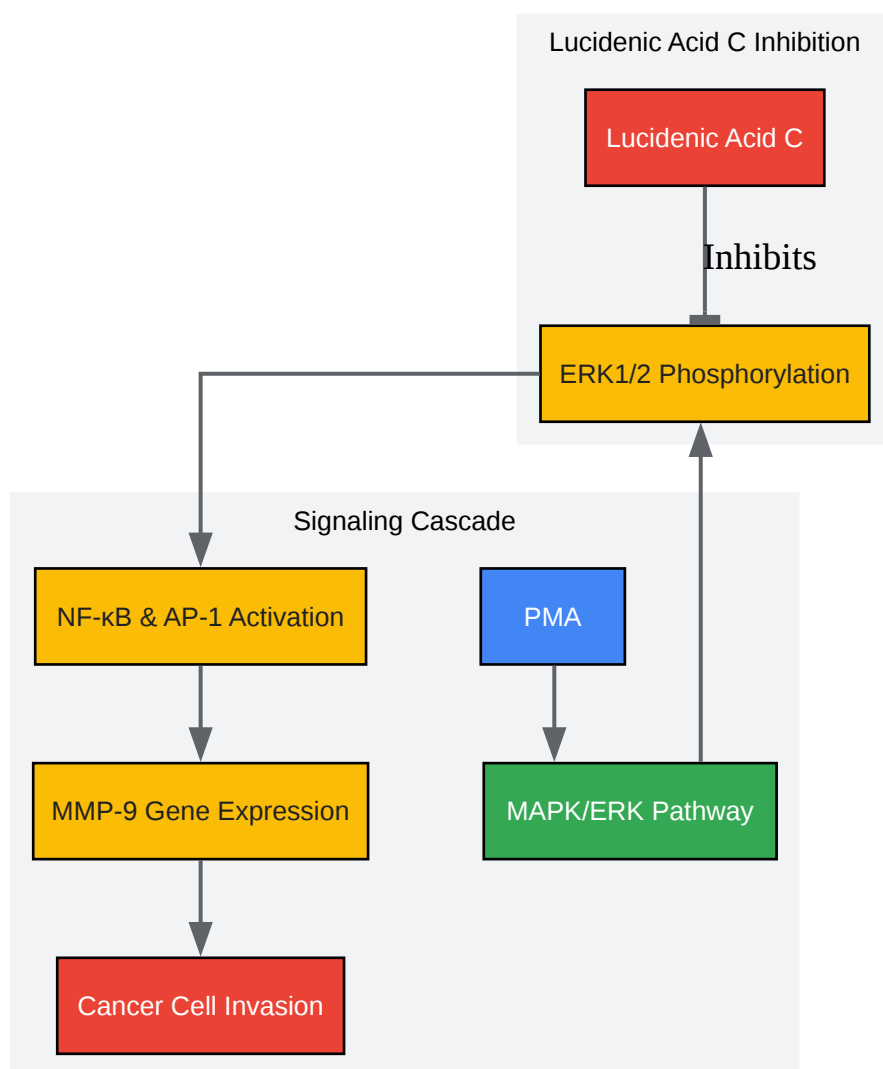
Lucidenic Acid C exhibits cytotoxic effects against several human cancer cell lines.[8] Furthermore, it has been shown to inhibit the invasion of cancer cells, a critical step in metastasis.[2][8] This anti-invasive effect is associated with the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix.[8][9]

The following table summarizes the reported cytotoxic activities of **Lucidenic Acid C**.

Cell Line	Cancer Type	IC ₅₀ Value
A549	Human Lung Adenocarcinoma	52.6 - 84.7 μ M[3][8]
COLO205	Colon Cancer	Less potent than Lucidenic Acids A and B[8]
HepG2	Liver Cancer	Less potent than Lucidenic Acids A and B[8]
HL-60	Leukemia	Less potent than Lucidenic Acids A and B[8]

Proposed Signaling Pathway for Anti-Invasive Activity

While the precise signaling cascade for **Lucidenic Acid C** is still under investigation, studies on the closely related and more potent Lucidenic Acid B provide a likely model. Phorbol-12-myristate-13-acetate (PMA) is a known inducer of cancer cell invasion and upregulates MMP-9 expression. Lucidenic Acid B has been shown to counteract this effect by inhibiting the MAPK/ERK signaling pathway.[10][11][12] This inhibition prevents the phosphorylation of ERK1/2, which in turn reduces the DNA-binding activities of the transcription factors NF- κ B and AP-1.[10][12] As these transcription factors are essential for the expression of the MMP-9 gene, their inactivation leads to a decrease in MMP-9 production and a subsequent reduction in cancer cell invasion.[10] Given that **Lucidenic Acid C** also inhibits PMA-induced MMP-9 activity, it is hypothesized to act through a similar mechanism.[4]



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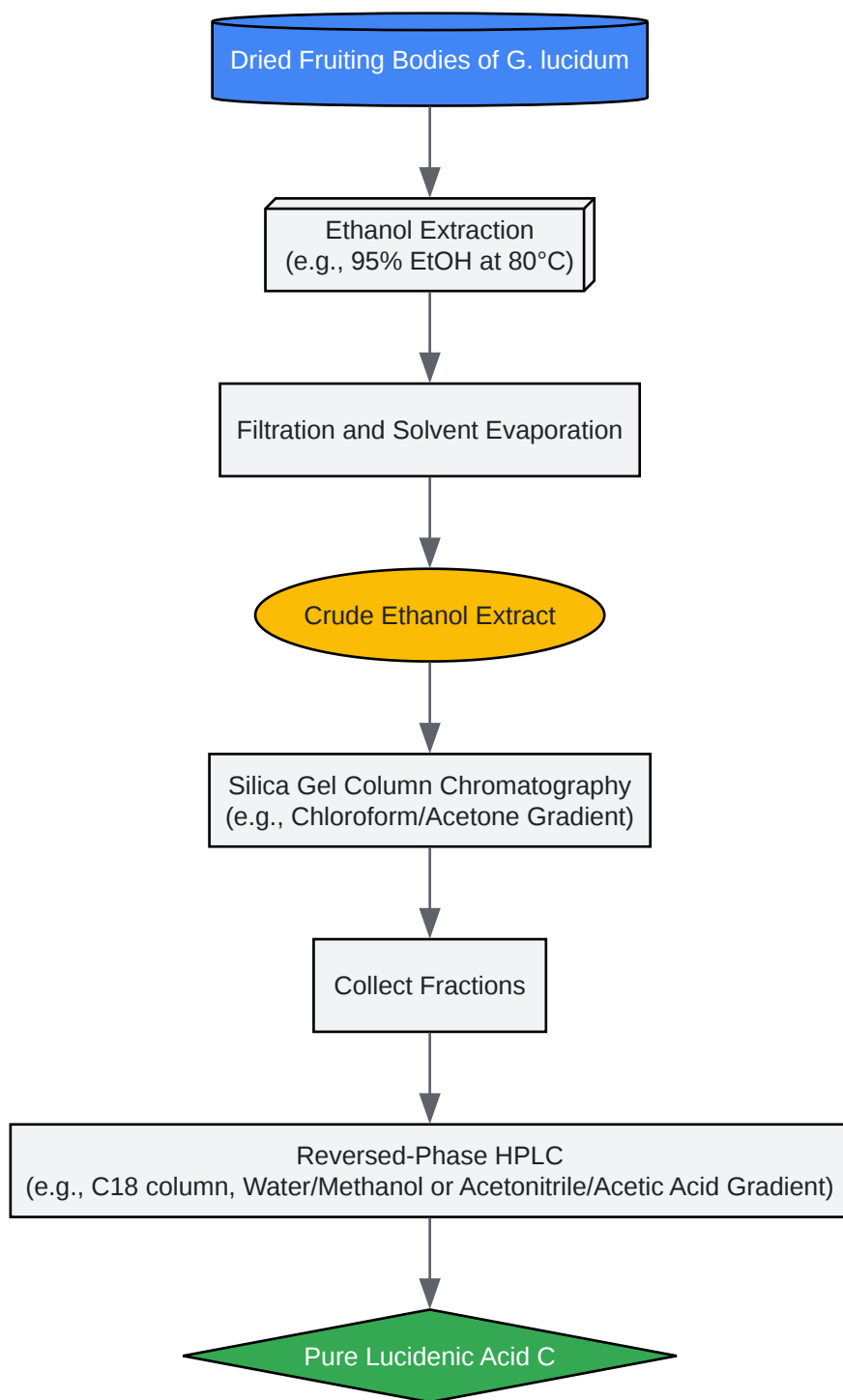
Proposed signaling pathway for the anti-invasive effect of **Lucidenic Acid C**.

Experimental Protocols

The isolation and analysis of **Lucidenic Acid C** from *Ganoderma lucidum* involves a multi-step process. The following sections outline a general methodology based on published literature.

Isolation and Purification of Lucidenic Acid C

The following workflow provides a general overview of the isolation and purification process for lucidenic acids.



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General workflow for the isolation of **Lucidenic Acid C**.

Methodology:

- Extraction: Dried and powdered fruiting bodies of *Ganoderma lucidum* (10 kg) are extracted with 95% ethanol (20 L) at 80°C for a specified duration, and this process is repeated multiple times.[\[13\]](#)
- Concentration: The ethanol extracts are combined, filtered, and the solvent is removed under reduced pressure to yield a crude extract.[\[13\]](#)
- Initial Fractionation: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and acetone to separate the components based on polarity.[\[13\]](#)
- Fine Purification: Fractions containing lucidenic acids are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[\[4\]](#)[\[13\]](#) A C18 column is commonly used with a gradient mobile phase, such as acetonitrile and aqueous acetic acid.[\[13\]](#)
- Crystallization: The purified fractions of **Lucidenic Acid C** can be crystallized to obtain the pure compound.[\[4\]](#)

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

- System: HPLC with a Diode Array Detector (DAD).
- Column: Reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm).[\[13\]](#)
- Mobile Phase: A step gradient of acetonitrile and 0.1% aqueous acetic acid.[\[13\]](#)
- Detection: UV detection at 252 nm, as this is a common wavelength for the analysis of ganoderic and lucidenic acids.[\[14\]](#)
- Quantification: Quantification can be achieved by creating a standard curve with a purified **Lucidenic Acid C** reference standard.

Spectroscopic Analysis:

The identification and structural confirmation of **Lucidenic Acid C** rely on a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are used to determine the carbon-hydrogen framework of the molecule.[4][15]
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[4][13]
- Infrared (IR) Spectroscopy: Used to identify the presence of functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) groups.[15]

While the use of these techniques for the identification of **Lucidenic Acid C** is documented, the complete raw spectral data is dispersed throughout various research articles and is not compiled in a single public repository.

Conclusion and Future Directions

Lucidenic Acid C is a promising natural product with demonstrated anti-cancer and anti-invasive properties. Its mechanism of action is thought to involve the inhibition of the MAPK/ERK signaling pathway, leading to the downregulation of MMP-9. However, further research is needed to fully elucidate its specific molecular targets and signaling pathways. The development of more efficient and scalable methods for its isolation and purification will be crucial for advancing its study and potential therapeutic applications. Additionally, comprehensive studies on its pharmacokinetics, pharmacodynamics, and in vivo efficacy are warranted to translate the current in vitro findings into potential clinical benefits.

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- To cite this document: BenchChem. [Chemical structure and properties of Lucidenic Acid C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576832#chemical-structure-and-properties-of-lucidenic-acid-c]

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